XLogP3 Lipophilicity: 0.8‑Unit Reduction Relative to Cyclobutanecarboxylic Acid
The computed XLogP3 for 3‑(2‑methoxyethoxy)cyclobutane‑1‑carboxylic acid is 0, whereas the unsubstituted parent, cyclobutanecarboxylic acid (CAS 3721‑95‑7), has an XLogP3 of 0.8 . The 0.8‑unit decrease results from the introduction of two additional oxygen atoms in the 2‑methoxyethoxy side chain, consistent with the trend observed for other ether‑substituted cyclobutane carboxylic acids where each ether oxygen lowers logP by approximately 0.4–0.7 units .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | Cyclobutanecarboxylic acid: XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = –0.8 |
| Conditions | XLogP3 algorithm v3.0 (PubChem); neutral species |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and reduced off‑target binding (e.g., hERG, CYP450), a key advantage when sourcing building blocks for lead optimisation where clogP control is critical.
- [1] kuujia.com. 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid – Computed Properties (XLogP3 = 0). View Source
- [2] PubChem. Cyclobutanecarboxylic acid (CID 68526) – XLogP3-AA = 0.8. Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
- [3] Chernykh, A. V. et al. (2023) 'Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes', J. Org. Chem., 88, pp. 3101–3120. doi:10.1021/acs.joc.2c02819. View Source
